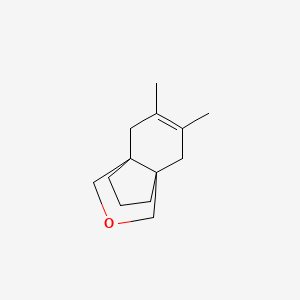
5,6-Dimethyl-2,3,4,7-tetrahydro-1H-3a,7a-(methanooxymethano)indene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dimethyl-2,3,4,7-tetrahydro-1H-3a,7a-(methanooxymethano)indene is a complex organic compound with a unique structure. It belongs to the class of indenes, which are bicyclic hydrocarbons. This compound is characterized by its intricate molecular framework, which includes multiple rings and substituents, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-2,3,4,7-tetrahydro-1H-3a,7a-(methanooxymethano)indene typically involves multi-step organic reactions. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene system, which is then further modified to introduce the desired substituents and rings .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The scalability of the synthesis is crucial for its application in various industries.
Analyse Chemischer Reaktionen
Types of Reactions
5,6-Dimethyl-2,3,4,7-tetrahydro-1H-3a,7a-(methanooxymethano)indene undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxides or other oxygen-containing compounds.
Reduction: The compound can be reduced to form simpler hydrocarbons or other reduced forms.
Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alkanes or alkenes. Substitution reactions can introduce a wide range of functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
5,6-Dimethyl-2,3,4,7-tetrahydro-1H-3a,7a-(methanooxymethano)indene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of polymers, resins, and other industrial materials
Wirkmechanismus
The mechanism by which 5,6-Dimethyl-2,3,4,7-tetrahydro-1H-3a,7a-(methanooxymethano)indene exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways are subjects of ongoing research, aiming to elucidate the compound’s full range of activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,6-Dimethyl-2-phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione: This compound shares a similar core structure but differs in its substituents and overall molecular framework.
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: Another related compound with a different ring system and functional groups.
Uniqueness
What sets 5,6-Dimethyl-2,3,4,7-tetrahydro-1H-3a,7a-(methanooxymethano)indene apart is its specific arrangement of rings and substituents, which confer unique chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
88316-98-7 |
|---|---|
Molekularformel |
C13H20O |
Molekulargewicht |
192.30 g/mol |
IUPAC-Name |
3,4-dimethyl-8-oxatricyclo[4.3.3.01,6]dodec-3-ene |
InChI |
InChI=1S/C13H20O/c1-10-6-12-4-3-5-13(12,7-11(10)2)9-14-8-12/h3-9H2,1-2H3 |
InChI-Schlüssel |
AETCZLIMNAPETP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(CC23CCCC2(C1)COC3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


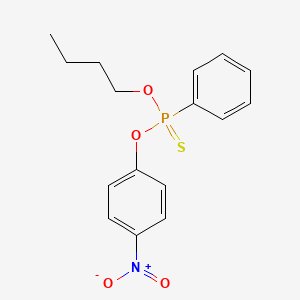
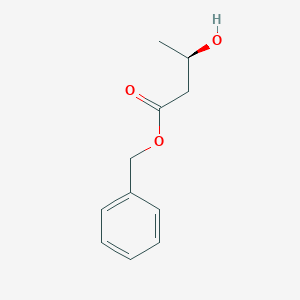
![2,2'-Disulfanediylbis[4-cyclohexyl-6-(hydroxymethyl)phenol]](/img/structure/B14386056.png)


![2-Dibenzofuranol, 6,7,8,9-tetrahydro-1-[(phenylimino)methyl]-](/img/structure/B14386068.png)

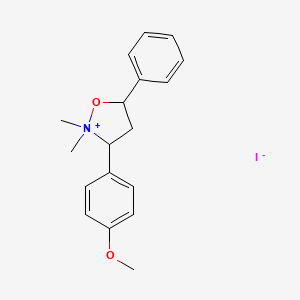


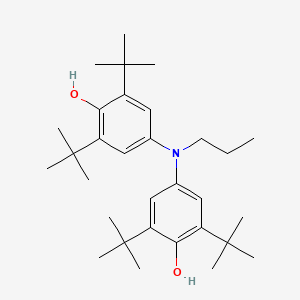
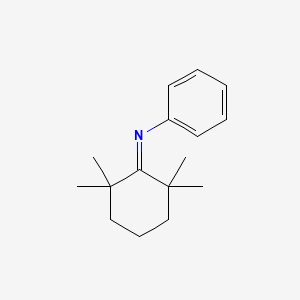
![3-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)furan-2(5H)-one](/img/structure/B14386122.png)

